Letrazuril

Descripción general

Descripción

Análisis De Reacciones Químicas

Letrazuril experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando los átomos de cloro y flúor. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. .

Aplicaciones Científicas De Investigación

Phase I Study in AIDS-Related Cryptosporidiosis

A significant study conducted on letrazuril involved HIV-positive patients suffering from cryptosporidiosis. This open-label trial aimed to assess the safety and clinical effectiveness of this compound in treating this condition. Key findings included:

- Participants : Sixteen HIV-positive patients with symptomatic intestinal cryptosporidiosis.

- Dosage : Patients received escalating doses of this compound (50 to 100 mg daily) over a period of six weeks.

- Outcomes :

- Response Rate : Fifty percent of participants exhibited a major response characterized by symptomatic improvement and eradication of Cryptosporidium oocysts from stool samples.

- Minor Response : Two patients showed symptomatic improvement but continued to excrete oocysts.

- No Response : Seven patients did not respond to treatment.

- Adverse Effects : Transient drug-related rashes were noted in some cases, but no serious toxicities were observed .

Comparative Efficacy Study

In another study comparing this compound with other treatments for AIDS-related cryptosporidial diarrhea, it was found that:

- Efficacy : this compound was associated with a clinical response in about 40% of patients treated, with cessation of oocyst excretion in approximately 70% of cases.

- Comparison with Other Drugs : In contrast, paromomycin showed a complete resolution of diarrhea in 60% of treated patients but did not eliminate the infection entirely. Azithromycin was ineffective .

Summary of Research Findings

| Study Type | Population | Dosage | Major Response (%) | Minor Response (%) | No Response (%) | Adverse Effects |

|---|---|---|---|---|---|---|

| Phase I Trial | HIV-positive patients with cryptosporidiosis | 50-100 mg daily | 50% (7/14) | 14% (2/14) | 50% (7/14) | Transient rashes noted |

| Comparative Efficacy Study | AIDS patients with chronic diarrhea | 150-200 mg daily | 40% improvement; 70% cessation of oocyst excretion | N/A | N/A | No major toxicities reported |

Mecanismo De Acción

El mecanismo de acción exacto de Letrazuril no se comprende completamente. Se cree que se dirige a parásitos intracelulares al interferir con sus vías metabólicas. Los objetivos moleculares del compuesto y las vías involucradas en sus efectos aún están bajo investigación .

Comparación Con Compuestos Similares

Letrazuril es similar a otros compuestos de la clase difenilacetonitrilo, como diclazuril. This compound es único debido a su estructura química específica, que incluye un anillo de triazina y la presencia de átomos de cloro y flúor. Esta estructura única puede contribuir a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .

Compuestos similares:

- Diclazuril

- Toltrazuril

- Clazuril

Métodos De Preparación

La síntesis de Letrazuril involucra varios pasos, típicamente comenzando con la formación del núcleo de difenilacetonitriloLas condiciones de reacción específicas y los métodos de producción industrial no están fácilmente disponibles en la literatura, pero se sabe que el compuesto se sintetiza para fines de investigación .

Actividad Biológica

Letrazuril is a thiazolide compound primarily investigated for its potential therapeutic effects against parasitic infections, particularly those caused by Cryptosporidium. This compound has garnered attention due to its unique mechanism of action and its efficacy in treating conditions associated with immunocompromised patients, such as those with AIDS.

This compound exhibits its biological activity through the inhibition of key metabolic pathways in Cryptosporidium species. It is believed to interfere with protein disulfide isomerase, an enzyme crucial for maintaining protein structure and function within the parasite. This disruption leads to impaired metabolic activity and ultimately affects the parasite's ability to proliferate and survive in the host .

Phase I Study

A notable Phase I study conducted on AIDS patients with cryptosporidiosis evaluated the safety and efficacy of this compound. The study involved 16 HIV-positive participants who received escalating doses of this compound (50-100 mg daily) for six weeks. The results indicated that 50% of the patients experienced symptomatic improvement, with five achieving complete eradication of Cryptosporidium oocysts from their stool .

| Outcome | Number of Patients | Percentage |

|---|---|---|

| Major response (symptomatic improvement + eradication) | 5 | 33% |

| Minor response (improvement but persistence of oocysts) | 2 | 13% |

| No response | 7 | 54% |

Pilot Studies

Further pilot studies assessed this compound's efficacy alongside other drugs like azithromycin and paromomycin. In these studies, this compound was administered at doses of 150-200 mg daily, resulting in a 40% improvement in symptoms and cessation of oocyst excretion in 70% of patients. However, biopsies continued to show positive results for Cryptosporidium despite symptomatic relief .

Summary of Clinical Findings

The following table summarizes key findings from various studies:

| Study Type | Population | Dosage | Major Findings |

|---|---|---|---|

| Phase I Study | AIDS patients | 50-100 mg/day | 50% improvement; eradication in 33% |

| Pilot Study | AIDS patients | 150-200 mg/day | 40% symptomatic improvement; 70% cessation of oocysts |

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Most studies reported no serious dose-related toxicities, although some participants experienced transient rashes . This suggests that while further investigation is warranted, this compound may be a viable option for treating cryptosporidiosis in immunocompromised individuals.

Case Studies

Several case studies have documented individual patient responses to this compound treatment. One case involved a patient who exhibited significant improvement in gastrointestinal symptoms after initiating therapy with this compound, highlighting its potential as an effective treatment option in clinical practice.

Propiedades

IUPAC Name |

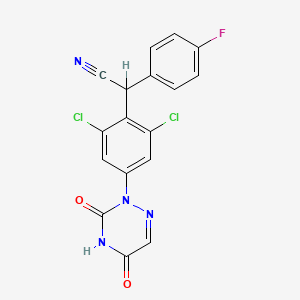

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKYUBTUOHHNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869392 | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103337-74-2 | |

| Record name | Letrazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?

A1: While the provided research highlights this compound's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by this compound in Cryptosporidium.

Q2: What are the potential side effects of this compound observed in clinical studies?

A2: One of the most common side effects observed in clinical trials of this compound is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].

Q3: Apart from Cryptosporidium, what other applications does this compound have in veterinary medicine?

A3: this compound has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that this compound, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.

Q4: What are the limitations of the existing research on this compound in treating cryptosporidiosis?

A4: Current research on this compound for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:

- Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].

- Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].

- Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of this compound and the potential for relapse [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.